molecular formula C13H14N2OS B2379942 2-((cyclopropylmethyl)thio)-5-methylquinazolin-4(3H)-one CAS No. 2310101-72-3

2-((cyclopropylmethyl)thio)-5-methylquinazolin-4(3H)-one

Cat. No. B2379942
CAS RN: 2310101-72-3
M. Wt: 246.33
InChI Key: IUFMSZUGVZSGSF-UHFFFAOYSA-N
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Description

The compound “2-((cyclopropylmethyl)thio)-5-methylquinazolin-4(3H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .


Molecular Structure Analysis

The compound likely has a planar quinazolinone core, with a cyclopropylmethylthio group at the 2-position and a methyl group at the 5-position. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions . The reactivity of this specific compound would depend on the exact positions and nature of the substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Quinazolinones are typically solid at room temperature and have moderate to low solubility in water .

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds related to 2-((cyclopropylmethyl)thio)-5-methylquinazolin-4(3H)-one have been synthesized and tested for their antibacterial activity. For instance, Osarodion Peter Osarumwense (2022) synthesized derivatives of quinazolin-4-one, which exhibited significant antibacterial activity against a range of microorganisms, including Staphylococcus aureus, Bacillus species, Escherichia coli, and others, with MIC values ranging from 6 to 12 mg/mL. This indicates the potential of these compounds in developing new antibacterial drugs (Osarodion Peter Osarumwense, 2022).

Antitumor Agents

Another significant application of these compounds is in the development of antitumor agents. A study by A. Alanazi et al. (2013) on novel substituted 2-mercapto-3-phenethylquinazolines showed that these compounds exhibited in vitro antitumor activity against various cancer cell lines. Some compounds demonstrated selective activities toward renal, breast cancer, leukemia, and non-small cell lung cancer cell lines. This research suggests that modifications and derivatization of quinazolin-4(3H)-one derivatives can lead to potent and selective antitumor agents (A. Alanazi et al., 2013).

Synthesis Techniques

The synthesis of quinazolin-4(3H)-one derivatives employs various techniques, including one-pot reactions, cyclocondensation, and use of ionic liquids, showcasing the versatility of synthetic approaches to access these heterocyclic compounds. For example, Jiuxi Chen et al. (2007) reported the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids without additional catalysts, highlighting the advances in green chemistry applications (Jiuxi Chen et al., 2007).

Mechanism of Action

The biological activity of quinazolinones is thought to arise from their ability to interact with various enzymes and receptors in the body . The exact mechanism of action would depend on the specific biological target.

Future Directions

The study of quinazolinone derivatives is a vibrant field due to their diverse biological activities. Future research could focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

2-(cyclopropylmethylsulfanyl)-5-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-8-3-2-4-10-11(8)12(16)15-13(14-10)17-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFMSZUGVZSGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(NC2=O)SCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((cyclopropylmethyl)thio)-5-methylquinazolin-4(3H)-one

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